N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide is a complex organic compound characterized by the presence of a cyano group, a cyclopropyl group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors One common approach is the reaction of a cyclopropyl ketone with a suitable nitrile to introduce the cyano groupThe final step involves the formation of the acetamide linkage under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. The methoxyphenyl moiety may interact with hydrophobic pockets in proteins, influencing their activity. The overall effect of the compound is determined by the combined interactions of its functional groups with biological targets .
Comparison with Similar Compounds
Similar Compounds
- **N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide shares similarities with other cyano-containing compounds, such as nitriles and cyanohydrins.
Methoxyphenyl derivatives: Compounds containing the methoxyphenyl group, such as anisole derivatives, exhibit similar chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the methoxyphenyl moiety provides aromatic stability and potential for π-π interactions .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(3-methoxyphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-16(11-17,13-6-7-13)18-15(19)10-21-9-12-4-3-5-14(8-12)20-2/h3-5,8,13H,6-7,9-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKXTUQIBRAIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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